molecular formula C22H27N3O4S B2551475 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 941906-53-2

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2551475
CAS No.: 941906-53-2
M. Wt: 429.54
InChI Key: QCLHCXRPTDNAAG-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a butyl group at position 1 and a sulfamoyl bridge linking to a 3-methylphenylacetamide moiety. Its structure combines a bicyclic quinoline system with a sulfonamide pharmacophore, which is commonly associated with biological activities such as enzyme inhibition or receptor modulation. The butyl chain may enhance lipophilicity, while the methyl group on the phenyl ring could influence steric interactions in binding environments.

Properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-4-5-12-25-20-9-7-19(14-17(20)6-11-22(25)27)24-30(28,29)21-10-8-18(13-15(21)2)23-16(3)26/h7-10,13-14,24H,4-6,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHCXRPTDNAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development.

The molecular structure of this compound includes several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H26N2O3S
Molecular Weight394.52 g/mol
LogP4.4262
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area46.17 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

  • DNA Intercalation : The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The compound's structure suggests it may be effective against various bacterial strains.
  • Anticancer Potential : Preliminary studies indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound.

Case Studies

Several studies have explored the biological activity of similar quinoline derivatives:

  • Study on Anticancer Activity : A study published in Medicinal Chemistry demonstrated that a related compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy reported that quinoline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
  • Inflammation Models : In vivo studies have shown that compounds with similar structures can reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications in Key Analogues

The following compounds share core sulfonamide or acetamide functionalities but differ in substituents and heterocyclic systems:

Compound Name Molecular Formula Key Substituents/Modifications Melting Point (°C) Synthesis Yield Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide C12H14N2O5S Tetrahydrofuran ring (2-oxo), no quinoline system 174–176 57%
N-(4-(N-((2-hydroxynaphthelen-1-yl)(phenyl)methyl)sulfamoyl)phenyl)acetamide derivatives C25H22N2O4S Betti base (hydroxynaphthyl-phenylmethyl group) N/A N/A
N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)acetamide C25H25N3O4S Benzoyl substituent (tetrahydroquinoline core) N/A N/A
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide C24H19ClN2O2S Chloro, phenyl, and thioether linkage N/A N/A

Key Differences and Implications

Core Heterocyclic System: The target compound’s tetrahydroquinoline core (partially hydrogenated quinoline) contrasts with the tetrahydrofuran ring in ’s compound .

Substituent Effects: Butyl vs. Benzoyl (): The butyl group in the target compound is a linear alkyl chain, likely improving membrane permeability due to increased lipophilicity. In contrast, the benzoyl group in the analogue () introduces a bulky aromatic substituent, which may sterically hinder target binding but enhance π-π stacking interactions . The thioether linkage (C–S–C) may reduce metabolic stability compared to the sulfamoyl (SO2NH) bridge in the target compound .

Synthetic Accessibility: The synthesis of the tetrahydrofuran-containing analogue () achieved a moderate yield (57%) via a one-step reaction with triethylamine and ethanol .

Physicochemical Properties :

  • The tetrahydrofuran-based compound () has a melting point of 174–176°C, suggesting high crystallinity, whereas the target compound’s melting point is unreported but may differ due to the larger, more flexible butyl group.

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